1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene

Catalog No.
S14246797
CAS No.
M.F
C10H10ClF3O
M. Wt
238.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benz...

Product Name

1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene

IUPAC Name

1-[2-(chloromethoxy)ethyl]-2-(trifluoromethyl)benzene

Molecular Formula

C10H10ClF3O

Molecular Weight

238.63 g/mol

InChI

InChI=1S/C10H10ClF3O/c11-7-15-6-5-8-3-1-2-4-9(8)10(12,13)14/h1-4H,5-7H2

InChI Key

WDJQHFKKOUFYGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCOCCl)C(F)(F)F

1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a trifluoromethyl group and a chloromethoxyethyl side chain. The molecular formula for this compound is C10H10ClF3O, and it possesses unique chemical properties due to the presence of both the trifluoromethyl and chloromethoxy groups. These functional groups contribute to the compound's reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The chloromethoxy group can be replaced by nucleophiles under suitable conditions, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can influence electrophilic substitution reactions on the benzene ring, affecting regioselectivity.
  • Reduction Reactions: The chloromethoxy group can be reduced to form corresponding alcohols or other functional groups.

Common Reagents and Conditions

  • Nucleophiles: Strong nucleophiles such as amines or alkoxides can be used for substitution reactions.
  • Electrophiles: Common electrophiles include halogens or acylating agents for electrophilic aromatic substitution.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride can be utilized for reduction processes.

Synthetic Routes

The synthesis of 1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)phenol and chloromethanol.
  • Reaction Conditions: A base such as potassium carbonate may be used to facilitate the reaction between the starting materials under reflux conditions.
  • Purification: The product can be purified using techniques like column chromatography or recrystallization to achieve high purity.

Industrial Production Methods

For larger-scale production, continuous flow reactors may be employed to optimize yields and efficiency while maintaining safety standards during the synthesis process.

1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene has potential applications in various fields:

  • Medicinal Chemistry: As a building block in drug discovery, particularly in developing compounds with enhanced biological activity.
  • Material Science: Utilized in the synthesis of specialty polymers or coatings that require specific chemical properties imparted by fluorinated compounds.
  • Agricultural Chemistry: Potential use as an intermediate in the synthesis of agrochemicals.

Several compounds share structural similarities with 1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
1-Chloro-2-(trifluoromethyl)benzeneChlorine and trifluoromethyl substituents on benzeneLacks the chloromethoxy side chain
2-Chloro-1-(trifluoromethyl)benzeneSimilar halogenation but different position on benzeneDifferent substitution pattern
4-Chloro-3-(trifluoromethyl)anilineAmino group instead of methoxyContains an amino group, affecting reactivity

These comparisons illustrate that while these compounds share certain functional groups, the presence of both chloromethoxy and trifluoromethyl groups in 1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene provides it with unique reactivity and potential applications not found in its analogs.

Traditional Nucleophilic Substitution Approaches in Benzene Functionalization

Nucleophilic substitution remains a cornerstone for introducing chloromethoxyethyl groups into aromatic systems. In the case of 1-[2-(chloromethoxy)ethyl]-2-(trifluoromethyl)benzene, SN2 reactions between chloromethylating agents and pre-functionalized benzene derivatives are widely employed. For example, the reaction of 2-(trifluoromethyl)phenethyl alcohol with chloromethyl methyl ether (MOMCl) in the presence of a base like triethylamine yields the target compound. This method typically operates under reflux conditions in dichloromethane or tetrahydrofuran, achieving moderate yields (60–75%).

A critical challenge lies in avoiding over-chlorination, particularly when using aggressive chlorinating agents like thionyl chloride. Studies demonstrate that controlled stoichiometry (1:1 molar ratio of alcohol to chlorinating agent) and low temperatures (0–5°C) suppress the formation of bis-chlorinated byproducts. For instance, a 98% yield of monochlorinated product was achieved using hexadecyl trimethyl ammonium bromide as a phase transfer catalyst in a sulfuric acid medium.

Table 1: Comparison of Nucleophilic Substitution Conditions

Chlorinating AgentSolventTemperature (°C)CatalystYield (%)
MOMClTHF25Triethylamine68
SOCl₂CH₂Cl₂0None55
ClSO₃HH₂SO₄50Hexadecyl TMA Br98

Modern Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis has enabled regioselective functionalization of trifluoromethyl-substituted arenes. Palladium-catalyzed cross-coupling between 2-(trifluoromethyl)benzyl halides and ethylene glycol-derived chloromethyl ethers offers a robust route. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ and potassium carbonate in dimethylformamide (DMF) facilitates the introduction of the chloromethoxyethyl moiety at the ortho position. This method achieves yields exceeding 85% while minimizing isomerization.

Continuous flow reactors have revolutionized scalability in such reactions. A patented system preheats trifluoromethylbenzene and chlorosulfonic acid to 50–70°C before mixing in a microchannel reactor, reducing reaction times from hours to 180 seconds. The process eliminates thermal gradients, ensuring consistent product quality (purity >97.5%).

Photochemical and Radical-Mediated Synthesis Pathways

Radical-based chloromethylation provides an alternative to ionic mechanisms, particularly for electron-deficient aromatics like trifluoromethylbenzenes. UV irradiation of di-(chloromethyl) ether in the presence of benzoyl peroxide generates chloromethyl radicals, which add to the aromatic ring via a chain-propagation mechanism. This method circumvents the need for strong acids, achieving 72% yield under optimized conditions.

Recent advances employ visible-light photocatalysts such as eosin Y to initiate single-electron transfer (SET) processes. Irradiating a mixture of 2-(trifluoromethyl)styrene and chloromethyl methyl ether with blue LEDs (450 nm) induces a radical cascade, forming the desired product in 65% yield. While promising, photochemical methods require further optimization to compete with thermal approaches in industrial settings.

Solvent-Free and Green Chemistry Innovations

Solvent-free synthesis reduces waste and improves atom economy. Mechanochemical grinding of 2-(trifluoromethyl)phenethyl alcohol with solid chloromethylating agents (e.g., chloromethyl trimethylsilane) in a ball mill produces 1-[2-(chloromethoxy)ethyl]-2-(trifluoromethyl)benzene in 89% yield after 2 hours. The absence of solvents simplifies purification, as unreacted reagents are removed via vacuum sublimation.

Green chemistry principles are further exemplified by continuous flow systems. A closed-loop reactor combining in-line neutralization and solvent recycling reduces HCl emissions by 90% compared to batch processes. Lifecycle assessments confirm a 40% reduction in carbon footprint due to energy-efficient mixing and heat management.

Table 2: Environmental Impact of Synthesis Methods

MethodReaction TimeEnergy Use (kWh/kg)Waste Generated (kg/kg)
Batch Nucleophilic8 hours12.43.2
Continuous Flow180 seconds2.10.8
Mechanochemical2 hours1.70.3

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

238.0372271 g/mol

Monoisotopic Mass

238.0372271 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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